molecular formula C19H14N4OS B12342263 1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one

1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one

Cat. No.: B12342263
M. Wt: 346.4 g/mol
InChI Key: YQJKPWAVMBHXAI-UHFFFAOYSA-N
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Description

1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with ethan-1-one derivatives under reflux conditions in the presence of a base such as sodium hydroxide . The reaction is often carried out in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antitumor properties. For instance, compounds similar to 1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one have shown cytotoxic effects against several cancer cell lines, including:

Cancer Type Cell Line Effect
Non-small cell lung cancerA549Induces apoptosis
MelanomaA375Inhibits proliferation
LeukemiaHL60Cytotoxicity observed
Renal cancer786-OSignificant growth inhibition

The mechanism of action often involves the inhibition of specific enzymes or signaling pathways related to tumor progression.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research suggests that related pyrazolo[3,4-d]pyrimidine derivatives exhibit significant activity against various pathogens:

Pathogen Type Microorganism Activity
BacterialEscherichia coliModerate to high inhibition
FungalCandida albicansEffective against resistant strains
AmoebicEntamoeba histolyticaOutperforms traditional treatments

These findings highlight the potential of this compound as an alternative treatment option in infectious diseases.

Anti-inflammatory Effects

The structural characteristics of this compound may contribute to its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:

Inflammatory Marker Effect of Compound
TNF-alphaInhibition observed
IL-6Reduced levels
COX enzymesSignificant inhibition

These effects suggest potential applications in treating inflammatory diseases such as arthritis and other chronic conditions.

Biochemical Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in tumor progression or inflammatory processes.

Modulation of Signaling Pathways: It could influence key signaling pathways related to cell proliferation and apoptosis.

Electrostatic Interactions: Molecular electrostatic potential analysis indicates that the electronic structure facilitates interactions with biological macromolecules.

Case Studies and Research Findings

Recent studies have focused on the synthesis and functionalization of pyrazolo[3,4-d]pyrimidine derivatives. For example:

  • A study demonstrated that derivatives could effectively inhibit FLT3 kinase activity, showing promise as targeted cancer therapies.
  • Another research highlighted the antimicrobial efficacy against multi-drug resistant strains of bacteria, emphasizing the compound's potential in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of 1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as an anticancer agent .

Biological Activity

1-Phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and kinase inhibition. This article delves into the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure

The structure of this compound can be represented as follows:

C18H16N4S\text{C}_{18}\text{H}_{16}\text{N}_4\text{S}

Anticancer Activity

Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer properties. For instance, compounds related to the pyrazolo[3,4-d]pyrimidine scaffold have been shown to inhibit various kinases involved in cancer progression. A study reported that certain derivatives inhibited Src kinase with IC50 values ranging from 0.5 to 5 µM, indicating their potential as anticancer agents .

Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDKinase TargetIC50 (µM)
6eSrc0.5
10cSrc2.0
12ap70S6K3.5

The mechanism by which these compounds exert their anticancer effects primarily involves the inhibition of protein kinases that regulate cell proliferation and survival. For example, the inhibition of Src kinase leads to cell cycle arrest and apoptosis in cancer cells . This is particularly relevant for breast cancer (MCF7) and colon cancer (HCT116) cell lines.

Study on Kinase Inhibition

A comprehensive study evaluated the biological activity of a series of pyrazolo[3,4-d]pyrimidine derivatives against various kinases. The findings suggested that modifications on the pyrazolo ring significantly influenced their inhibitory potency. The study concluded that specific substitutions at the phenyl group enhanced the anticancer activity .

Clinical Implications

Another case study focused on the therapeutic potential of these compounds in treating inflammatory diseases and cancers. The results indicated that compounds with a similar structural motif showed promise in clinical settings for managing conditions such as rheumatoid arthritis and certain types of leukemia .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target kinases. These studies revealed favorable interactions with active site residues, suggesting strong binding capabilities that correlate with observed biological activities .

Properties

Molecular Formula

C19H14N4OS

Molecular Weight

346.4 g/mol

IUPAC Name

1-phenyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone

InChI

InChI=1S/C19H14N4OS/c24-17(14-7-3-1-4-8-14)12-25-19-16-11-22-23(18(16)20-13-21-19)15-9-5-2-6-10-15/h1-11,13H,12H2

InChI Key

YQJKPWAVMBHXAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4

Origin of Product

United States

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